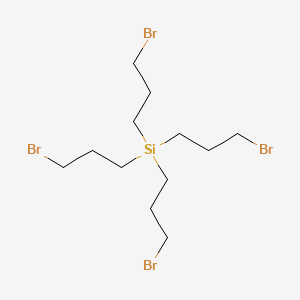
Silane, tetrakis(3-bromopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, tetrakis(3-bromopropyl)-, also known as tetrakis(3-bromopropyl)silane, is an organosilicon compound with the molecular formula C12H24Br4Si. This compound is characterized by the presence of four bromopropyl groups attached to a central silicon atom. It is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silane, tetrakis(3-bromopropyl)- can be synthesized through the reaction of silicon tetrachloride with 3-bromopropylmagnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process involves the following steps:
- Preparation of 3-bromopropylmagnesium bromide by reacting 3-bromopropyl bromide with magnesium in anhydrous ether.
- Addition of silicon tetrachloride to the prepared Grignard reagent under controlled temperature conditions.
- Purification of the product through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of silane, tetrakis(3-bromopropyl)- often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, tetrakis(3-bromopropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes or alkynes, leading to the formation of organosilicon products.
Cross-Coupling Reactions: It can be used in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium or platinum catalysts are often employed in hydrosilylation and cross-coupling reactions.
Solvents: Anhydrous solvents, such as tetrahydrofuran (THF) or toluene, are typically used to maintain reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopropylsilane derivatives, while hydrosilylation with alkenes produces alkylsilane compounds.
Wissenschaftliche Forschungsanwendungen
Silane, tetrakis(3-bromopropyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound can be functionalized to create biocompatible materials for biomedical applications.
Medicine: It is explored for use in drug delivery systems and as a component in diagnostic tools.
Industry: The compound is utilized in the production of high-performance materials, such as coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of silane, tetrakis(3-bromopropyl)- involves its ability to undergo various chemical transformations. The bromopropyl groups can participate in nucleophilic substitution reactions, allowing the compound to be functionalized with different chemical groups. The silicon atom provides a stable framework for these modifications, making the compound versatile in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Bromopropyl)trichlorosilane: Similar in structure but with three chlorine atoms instead of bromopropyl groups.
(3-Bromopropyl)trimethoxysilane: Contains three methoxy groups in place of bromopropyl groups.
Tetrakis(4-bromophenyl)silane: Features bromophenyl groups instead of bromopropyl groups.
Uniqueness
Silane, tetrakis(3-bromopropyl)- is unique due to its four bromopropyl groups, which provide multiple sites for chemical modification. This makes it highly versatile for use in various chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
850883-22-6 |
|---|---|
Molekularformel |
C12H24Br4Si |
Molekulargewicht |
516.02 g/mol |
IUPAC-Name |
tetrakis(3-bromopropyl)silane |
InChI |
InChI=1S/C12H24Br4Si/c13-5-1-9-17(10-2-6-14,11-3-7-15)12-4-8-16/h1-12H2 |
InChI-Schlüssel |
KTBPOOFLBREMIO-UHFFFAOYSA-N |
Kanonische SMILES |
C(C[Si](CCCBr)(CCCBr)CCCBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene](/img/structure/B14202357.png)
![Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl-](/img/structure/B14202358.png)
![1-[2-(7-Ethylnaphthalen-1-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14202363.png)
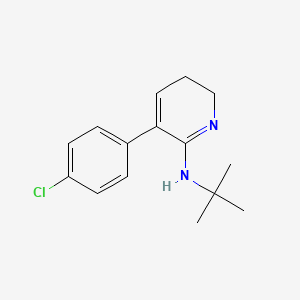
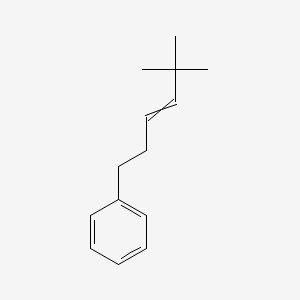
![N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B14202380.png)
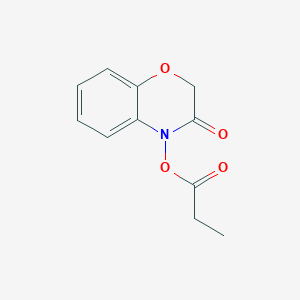
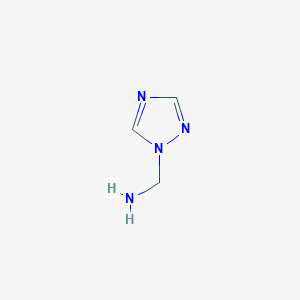
![Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate](/img/structure/B14202413.png)

![4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol](/img/structure/B14202424.png)
![3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14202431.png)
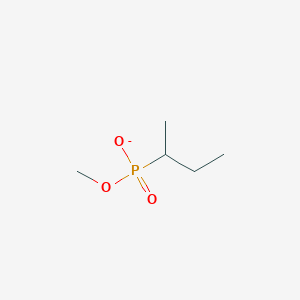
![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)
